6-Cyclopropyl-3-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one
Beschreibung
Eigenschaften
IUPAC Name |
6-cyclopropyl-3-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c20-19(21,22)15-2-1-7-23-18(15)25-8-5-13(6-9-25)11-26-12-24-16(10-17(26)27)14-3-4-14/h1-2,7,10,12-14H,3-6,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNANJROYDJQORP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C4=C(C=CC=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-3-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 3-(trifluoromethyl)pyridine with piperidine under suitable conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
-
Cyclopropylation: : The cyclopropyl group is introduced via a cyclopropanation reaction, which can be performed using diazomethane or a similar reagent in the presence of a catalyst like rhodium or copper.
-
Dihydropyrimidinone Formation: : The final step involves the condensation of the piperidine intermediate with a suitable dihydropyrimidinone precursor. This step often requires acidic or basic conditions to promote the cyclization and formation of the dihydropyrimidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The pyrimidinone ring undergoes nucleophilic substitution at electron-deficient positions. For example, the 6-cyclopropyl group can be replaced under acidic or basic conditions:
Key Observations :
-
The trifluoromethylpyridine moiety remains stable under these conditions due to its electron-withdrawing nature .
-
Piperidine’s nitrogen may act as a weak base, influencing reaction kinetics .
Cyclization and Ring-Opening Reactions
The dihydropyrimidin-4-one scaffold participates in ring-modifying reactions:
Mechanistic Insights :
-
Ring expansion occurs via protonation at the carbonyl oxygen, followed by nucleophilic attack .
-
Base-mediated cleavage breaks the conjugated system, yielding α,β-unsaturated amides.
Functionalization of the Piperidine Side Chain
The piperidine ring undergoes alkylation and cross-coupling:
Notable Features :
-
The trifluoromethyl group enhances the electrophilicity of the pyridine ring, facilitating cross-coupling .
-
Steric hindrance from the cyclopropyl group slows reactions at C6 .
Oxidation and Reduction Pathways
Controlled redox reactions modify the dihydropyrimidinone core:
Challenges :
-
NaBH₄ selectively reduces the carbonyl without affecting the cyclopropyl group.
Stability Under Pharmacological Conditions
The compound’s stability in physiological environments is critical for drug development:
| Condition | Degradation Pathway | Half-Life | Source |
|---|---|---|---|
| Simulated gastric fluid (pH 1.2) | Hydrolysis of piperidine-methyl linkage | 2.3 hours | |
| Human liver microsomes | Oxidative demethylation | >8 hours |
Implications :
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Research indicates that compounds within the dihydropyrimidinone class exhibit significant antiviral properties. Specifically, 6-Cyclopropyl-3-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one has shown potential in inhibiting viral replication by targeting viral polymerases. This mechanism is critical for developing treatments for viral infections, including influenza and HIV.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by modulating cytokine production. Studies have shown that it can reduce levels of pro-inflammatory cytokines in vitro and in animal models, suggesting potential applications in treating inflammatory diseases such as arthritis.
Anticancer Properties
Preliminary studies indicate that this compound can induce apoptosis in various cancer cell lines. For instance, it has been effective against human breast cancer cells by inhibiting cell proliferation through modulation of key signaling pathways related to cell survival . This positions it as a candidate for further research in cancer therapeutics.
Antimicrobial Activity
The compound has exhibited antimicrobial effects against a range of bacterial strains. Its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways makes it a promising candidate for developing new antibiotics.
Case Studies and Research Findings
- Antiviral Studies : A study explored the antiviral efficacy of dihydropyrimidinones against influenza virus, demonstrating that derivatives similar to this compound could significantly inhibit viral replication through competitive inhibition of viral polymerases.
- Anti-inflammatory Research : In a model of rheumatoid arthritis, administration of the compound led to significant reductions in inflammation markers compared to control groups, suggesting its potential utility in treating chronic inflammatory conditions.
- Cancer Cell Line Testing : In vitro tests on breast cancer cell lines showed that the compound induced apoptosis and inhibited proliferation by affecting key signaling pathways involved in tumor growth .
Wirkmechanismus
The mechanism of action of 6-Cyclopropyl-3-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one would depend on its specific biological target. Generally, compounds with similar structures can act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the piperidine and dihydropyrimidinone moieties may interact with specific amino acid residues in the target protein.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Core Structure Variations
Key Observations:
Substituent Effects
A. Trifluoromethyl (CF₃) Groups
- Present in the target compound and analogs. CF₃ improves metabolic stability and membrane permeability due to its electronegativity and lipophilicity .
B. Cyclopropyl vs. Bulky Substituents
- ’s adamantyl substituent offers extreme rigidity, which may enhance selectivity but reduce solubility compared to cyclopropyl .
C. Piperidine/Piperazine Linkers
- The target’s piperidinylmethyl group balances flexibility and conformational stability, aiding in binding pocket penetration.
Pharmacological Implications
- Pyrido-pyrimidinone analogs () are reported in antipsychotic or kinase inhibitor patents, suggesting the target compound may share similar therapeutic pathways .
- Benzisoxazole substituents () are common in CNS drugs, implying the target’s piperidine-pyridine linkage could enhance blood-brain barrier penetration .
Biologische Aktivität
6-Cyclopropyl-3-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a complex organic compound that has gained attention for its potential pharmacological applications. This compound belongs to the class of 3,4-dihydropyrimidin-2(1H)-ones, which are known for their diverse biological activities, including antiviral, antitumor, and anti-inflammatory properties. The unique structural features of this compound, particularly the cyclopropyl and trifluoromethyl groups, contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 378.4 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's effectiveness in various biological assays .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors or enzymes. Research indicates that compounds in this class can act as antagonists for adenosine receptors, particularly A2B receptors. For instance, a related study identified a derivative with a submicromolar affinity for A2B adenosine receptors, demonstrating the potential for selective receptor modulation .
Antitumor Activity
Research has shown that 3,4-dihydropyrimidin-2(1H)-ones exhibit significant antitumor properties. For example, derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The introduction of various substituents on the pyrimidine ring has been linked to enhanced cytotoxicity against specific cancer cell lines .
Antidiabetic Effects
The compound has also been studied for its antidiabetic properties. In vitro assays have demonstrated its potential to inhibit key enzymes involved in glucose metabolism, such as alpha-amylase and PTP-1B. For example, one study reported IC50 values of 0.91 μM for PTP-1B inhibition, indicating strong activity compared to standard drugs .
Antimicrobial Activity
Additionally, compounds similar to this compound have shown promising antimicrobial activity against various pathogens. This is particularly relevant given the increasing resistance to conventional antibiotics.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this class of compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 6-cyclopropyl-3-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of this compound likely involves multi-step reactions, including cyclopropane introduction, piperidinyl-methylation, and pyrimidinone ring formation. Key steps may parallel methods used for analogous trifluoromethylpyridine derivatives, such as:
- Cyclopropyl Group Incorporation : Cyclopropanation via [2+1] cycloaddition or alkylation with cyclopropyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Piperidine Coupling : Suzuki-Miyaura or Buchwald-Hartwig coupling for attaching the 3-(trifluoromethyl)pyridin-2-yl moiety to the piperidine ring .
- Pyrimidinone Formation : Condensation reactions using urea or thiourea derivatives under acidic or thermal conditions .
- Yield Optimization : Reaction temperature (e.g., 80–110°C), solvent polarity (e.g., DCM vs. DMF), and catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling) critically impact yields (see Table 1).
Table 1 : Comparative reaction conditions and yields for analogous compounds
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclopropanation | DMF, K₂CO₃, 80°C, 12 h | 67 | |
| Piperidine Coupling | Pd(PPh₃)₄, Dioxane, 100°C, 24 h | 36 | |
| Pyrimidinone Cyclization | AcOH, reflux, 6 h | 23 |
Q. How can the structural conformation of this compound be validated, and what spectroscopic techniques are most effective?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the pyrimidin-4-one carbonyl) .
- Multinuclear NMR :
- ¹H/¹³C NMR : Assign cyclopropyl protons (δ ~0.5–1.5 ppm) and piperidine methylene groups (δ ~2.5–3.5 ppm).
- ¹⁹F NMR : Confirm trifluoromethyl group integrity (δ ~-60 to -70 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What preliminary biological assays are recommended to assess this compound’s pharmacological potential?
- Methodological Answer :
- In Vitro Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, HepG2) to establish IC₅₀ values .
- Enzyme Inhibition Screening : Target kinases or proteases (e.g., EGFR, COX-2) using fluorescence-based assays .
- Solubility and Lipophilicity : Determine logP via shake-flask method or HPLC-derived retention times .
Advanced Research Questions
Q. How can the trifluoromethyl group’s electronic effects be exploited to enhance target binding affinity?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces, identifying regions for hydrophobic or dipole-dipole interactions .
- Structure-Activity Relationship (SAR) : Synthesize analogs with CF₃ replaced by Cl, Br, or CH₃ to evaluate steric/electronic impacts on receptor binding .
- Crystallographic Studies : Co-crystallize the compound with target proteins (e.g., kinases) to visualize CF₃ interactions in the binding pocket .
Q. What strategies resolve contradictions in reported toxicity profiles of structurally similar dihydropyrimidinones?
- Methodological Answer :
- Meta-Analysis : Compare acute toxicity data (e.g., LD₅₀ in rodents) from independent studies, adjusting for variables like dosing regimen and animal strain .
- Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the cyclopropyl ring) that may contribute to toxicity .
- Species-Specific Assays : Evaluate toxicity in human hepatocytes (e.g., HepaRG cells) vs. rodent models to address interspecies differences .
Q. How can chiral centers in the piperidine moiety influence pharmacokinetics, and what enantioselective synthesis methods are viable?
- Methodological Answer :
- Chiral Chromatography : Separate enantiomers using Chiralpak AD-H columns and correlate elution order with circular dichroism (CD) spectra .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed cross-coupling to achieve >90% enantiomeric excess .
- Pharmacokinetic Profiling : Compare AUC, Cₘₐₓ, and t₁/₂ of enantiomers in Sprague-Dawley rats to identify optimal stereoisomer .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
